The synthesis of TTA-386 typically involves multi-step organic reactions. One common method is through palladium-catalyzed coupling reactions, such as the Suzuki reaction, which allows for the formation of complex molecular structures with precise control over the electronic properties. This process often includes:
The synthesis also emphasizes achieving specific electronic properties through careful selection of reactants and conditions. The resulting compounds exhibit distinct energy levels and stability due to their structural characteristics, which can be fine-tuned during synthesis.
TTA-386 exhibits a complex molecular structure characterized by a combination of aromatic rings and functional groups that facilitate its role in triplet-triplet annihilation processes. The precise arrangement of atoms within the molecule allows for effective energy transfer mechanisms.
The molecular data for TTA-386 includes:
TTA-386 primarily participates in triplet-triplet annihilation reactions, where two triplet states interact to form a higher-energy singlet state. This process is crucial for photon upconversion.
The reactions involve:
The mechanism by which TTA-386 functions involves several steps:
The efficiency of this process can be quantified by measuring parameters such as threshold excitation intensity and internal quantum yield, which indicate how effectively TTA-386 converts low-energy light into higher-energy emissions.
TTA-386 exhibits unique physical properties that enhance its functionality in photonic applications:
The chemical stability of TTA-386 is critical for its performance:
TTA-386 has several scientific uses, particularly in areas requiring efficient light conversion:
TTA-386 possesses a molecular weight of 894.464 Da (monoisotopic mass) and a complex structure featuring multiple chiral centers. Key characteristics include:
C[C@H](C(=O)NCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)N5CCCCCC5
The structure integrates several pharmacophores: an indole moiety (targeting ETA hydrophobic pockets), a 4-hydroxyphenyl group (hydrogen-bonding capability), and an azepane ring (conformational flexibility). Predicted physicochemical properties include an XLogP of 4.8, indicating moderate lipophilicity, and a collision cross-section (CCS) of 277.7 Ų for the [M+H]+ adduct, suggesting a compact 3D conformation in the gas phase [1].
Table 1: Structural and Physicochemical Properties of TTA-386
Property | Value |
---|---|
Molecular Formula | C₄₈H₆₂N₈O₉ |
Molecular Weight | 894.464 Da (monoisotopic) |
SMILES | CC@H |
InChIKey | QVTBFVFPWXEIOX-VYAQOJDXSA-N |
XLogP (Predicted) | 4.8 |
Predicted CCS ([M+H]+) | 277.7 Ų |
TTA-386 emerged during the mid-1990s amid intensive efforts to develop non-peptide ERAs. Unlike early peptide-based antagonists (e.g., BQ123), TTA-386 was engineered for oral bioavailability and receptor subtype specificity. Its discovery was pivotal in resolving the functional dichotomy between ETA and ETB receptors. Key milestones include:
This period also saw TTA-386 utilized to validate ETA's role in pathologies like pulmonary hypertension, where selective antagonism improved hemodynamics without ETB-mediated side effects [3].
TTA-386’s ETA selectivity provides three key research advantages:
Table 2: Research Applications of TTA-386 in Key Disease Models
Disease Area | Research Findings | Receptor Role Elucidated |
---|---|---|
Pulmonary Hypertension | Reduced vasoconstriction and vascular remodeling in rat models | ETA-specific pathogenesis |
Atherosclerosis | Inhibited smooth muscle proliferation in plaque lesions | ETA mitogenic signaling |
Cancer | Blocked ET-1-induced tumor cell invasion and angiogenesis | ETA/ETB dichotomy in metastasis |
Heart Failure | Improved cardiac output without fluid retention (cf. dual ERAs) | ETA-specific cardiotoxicity |
TTA-386 remains a benchmark for evaluating next-generation ERAs, underscoring the enduring value of subtype-selective antagonists [2] [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9